16-{4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
CAS No.: 384352-72-1
Cat. No.: VC11801869
Molecular Formula: C27H26ClN5O
Molecular Weight: 472.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384352-72-1 |
|---|---|
| Molecular Formula | C27H26ClN5O |
| Molecular Weight | 472.0 g/mol |
| IUPAC Name | 16-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
| Standard InChI | InChI=1S/C27H26ClN5O/c1-34-25-10-9-19(28)15-18(25)17-31-11-13-32(14-12-31)27-21-6-4-5-20(21)22(16-29)26-30-23-7-2-3-8-24(23)33(26)27/h2-3,7-10,15H,4-6,11-14,17H2,1H3 |
| Standard InChI Key | QBTVTZDBGYRCLS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N |
Introduction
Structural Features
This compound contains several key structural elements:
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Piperazine Ring: A six-membered ring with two nitrogen atoms, known for its role in many biologically active compounds.
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Aromatic Components: The presence of a chloro and methoxy-substituted phenyl group suggests potential for diverse biological interactions.
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Diazatetracyclohexadeca System: This complex polycyclic system contributes to the compound's unique structure and potential pharmacological properties.
Synthesis
The synthesis of such a complex molecule would likely involve multiple steps, including:
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Coupling Reactions: To form the piperazine and aromatic components.
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Cyclization Reactions: To create the polycyclic system.
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Functional Group Transformations: To introduce the nitrile group.
Example Synthesis Steps:
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Starting Materials: Commercially available or synthesized piperazine derivatives and aromatic precursors.
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Coupling: Use of catalysts like palladium or copper to form carbon-nitrogen bonds.
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Cyclization: Conditions such as high temperature and specific solvents to facilitate ring closure.
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Nitrile Introduction: Use of cyanide sources under controlled conditions.
Potential Biological Activity
Compounds with piperazine rings often exhibit diverse biological activities, including anticancer, antiviral, and neurological effects. The presence of aromatic and polycyclic components may enhance interactions with biological targets.
Potential Targets:
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Enzymes: Inhibition of enzymes involved in disease progression.
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Receptors: Interaction with receptors implicated in various physiological processes.
Research Findings
Research on similar compounds suggests that they can undergo various chemical reactions and may exhibit favorable binding affinities with biological targets, indicating potential therapeutic applications.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| (5-Chloro-2-methoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | Not specified | Not specified | Anticancer properties |
| (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone | Not specified | Not specified | Potential pharmacological activities |
| (4-(5-chloro-2-methoxyphenyl)piperazin-1-yl)(3-(4-chlorophenyl)-1H-pyrazol-5-yl)methanone | C21H20Cl2N4O2 | 431.3 | Potential therapeutic applications |
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